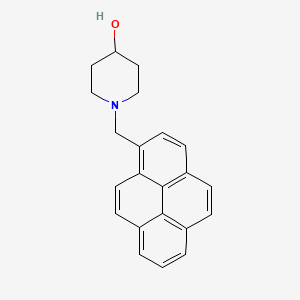

1-(Pyren-1-ylmethyl)piperidin-4-ol

Beschreibung

1-(Pyren-1-ylmethyl)piperidin-4-ol is a piperidine derivative featuring a pyrene fluorophore linked via a methyl group to the nitrogen of the piperidin-4-ol scaffold.

Eigenschaften

IUPAC Name |

1-(pyren-1-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-19-10-12-23(13-11-19)14-18-7-6-17-5-4-15-2-1-3-16-8-9-20(18)22(17)21(15)16/h1-9,19,24H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVIHRYPPLKBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyren-1-ylmethyl)piperidin-4-ol typically involves the reaction of pyrene-1-carbaldehyde with piperidin-4-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyren-1-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form the corresponding tosylate, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Tosyl chloride (TsCl) in pyridine.

Major Products Formed

Oxidation: 1-(Pyren-1-ylmethyl)piperidin-4-one.

Reduction: 1-(Pyren-1-ylmethyl)piperidine.

Substitution: 1-(Pyren-1-ylmethyl)piperidin-4-yl tosylate.

Wissenschaftliche Forschungsanwendungen

1-(Pyren-1-ylmethyl)piperidin-4-ol has several scientific research applications:

Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.

Biology: Investigated for its potential as a molecular marker in biological systems.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.

Wirkmechanismus

The mechanism of action of 1-(Pyren-1-ylmethyl)piperidin-4-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as receptors or enzymes, in biological systems. The pyrene moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues, leading to modulation of the target’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperidin-4-ol Derivatives

Sphingosine Kinase (SK) Inhibitors

- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) : Features a 4-octylphenethyl group. Demonstrates 15-fold selectivity for SK1 over SK2, attributed to the optimal alkyl chain length and phenyl group positioning .

- RB-019 (1-(4-octylphenethyl)piperidin-3-ol) : Differs in hydroxyl group position (3-OH vs. 4-OH), reducing SK1 selectivity to 6.1-fold. Highlights the critical role of hydroxyl orientation in enzyme binding .

Anti-Tubercular Agents

- PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) : Inhibits MmpL3 in Mycobacterium tuberculosis with high in vitro activity. The bulky 4-chloro-3-(trifluoromethyl)phenyl group likely disrupts mycobacterial membrane integrity .

Central Nervous System (CNS) Targeting

- Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol): Structural similarity to CBD-2115 but varies in heterocyclic nitrogen positions.

Fluorescence and Electronic Properties

Pyrene’s extended π-system in 1-(Pyren-1-ylmethyl)piperidin-4-ol could similarly influence fluorescence quantum yield and aggregation behavior.

Key Data Table: Structural Analogs of Piperidin-4-ol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.